molecular formula C25H24N4O6 B14117953 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B14117953
M. Wt: 476.5 g/mol
InChI Key: GOVBMEQEIZFLDN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenyl-2,4-dioxobutanoate: This compound shares some structural similarities but lacks the benzofuro[3,2-d]pyrimidine core.

    Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another structurally related compound with a different core structure.

Uniqueness

Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is unique due to its combination of the benzofuro[3,2-d]pyrimidine core with the piperazine and ethyl ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3

InChI Key

GOVBMEQEIZFLDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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